molecular formula C8H12ClNO2S B1429963 Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride CAS No. 1427379-27-8

Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride

Cat. No.: B1429963
CAS No.: 1427379-27-8
M. Wt: 221.71 g/mol
InChI Key: NYMGUCJLWOBHGU-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate;hydrochloride, which precisely describes its structural composition and salt form. The compound exists under multiple Chemical Abstracts Service registry numbers, with 1427379-27-8 and 332061-93-5 being the most commonly referenced identifiers in chemical databases. This dual registration reflects the compound's preparation through different synthetic routes and its availability from various suppliers.

The molecular formula C8H12ClNO2S encompasses several distinct functional regions that contribute to the compound's overall chemical behavior. The carbon skeleton consists of eight carbon atoms arranged in a thiophene heterocycle with attached aliphatic chains, while the presence of one chlorine atom indicates the hydrochloride salt formation. The nitrogen atom originates from the aminomethyl substituent, the two oxygen atoms are incorporated within the acetate ester functionality, and the sulfur atom forms an integral part of the thiophene ring system.

The molecular weight of 221.70 grams per mole places this compound in the category of relatively low molecular weight organic molecules, which typically exhibit favorable pharmacokinetic properties and synthetic accessibility. The structural arrangement features a five-membered thiophene ring serving as the central scaffold, with substituents positioned at the 2- and 5-positions. The 2-position carries an acetate methyl ester group through a methylene bridge, while the 5-position bears an aminomethyl group that participates in hydrochloride salt formation.

Crystallographic Studies and X-ray Diffraction Data

Crystallographic analysis of thiophene-containing compounds reveals important structural insights that can be extrapolated to understand the solid-state organization of this compound. Related thiophene derivatives demonstrate characteristic intermolecular interactions that significantly influence their crystal packing arrangements. The presence of both hydrogen bond donors and acceptors in the target compound suggests a complex network of intermolecular interactions in the crystalline state.

The aminomethyl hydrochloride moiety provides multiple sites for hydrogen bonding interactions, including the protonated amine group and the chloride counterion. These ionic interactions typically dominate the crystal packing and contribute to enhanced thermal stability and altered solubility characteristics compared to the free base form. X-ray diffraction studies of similar thiophene derivatives show that the thiophene ring maintains planarity in the solid state, with minimal deviation from ideal aromatic geometry.

Crystal structure determinations of related compounds indicate that thiophene rings commonly exhibit π-π stacking interactions with neighboring molecules, creating layered arrangements in the crystal lattice. The specific substitution pattern in this compound, with bulky substituents at both the 2- and 5-positions, likely influences the efficiency of such stacking interactions and may result in altered crystal morphology and physical properties.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis of thiophene derivatives provides detailed information about the electronic environment and molecular dynamics of these heterocyclic systems. The thiophene ring protons in substituted 2-thiophenecarboxylate compounds exhibit characteristic chemical shift patterns that correlate with the electronic effects of substituents. For this compound, the remaining thiophene protons are expected to appear in the aromatic region with specific coupling patterns reflecting their mutual interactions.

The aminomethyl protons in the hydrochloride salt form typically appear as broadened signals due to rapid exchange processes involving the protonated amine group. The acetate methyl ester functionality contributes distinct signals, with the methoxy group appearing as a sharp singlet and the methylene bridge showing characteristic coupling to adjacent aromatic protons. The integration ratios of these signals provide confirmation of the proposed molecular structure and purity assessment.

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretching frequency of the acetate ester group provides information about the electronic environment and potential intramolecular interactions. Thiophene ring vibrations appear in the aromatic region, while the protonated amine group exhibits characteristic nitrogen-hydrogen stretching modes in the hydrochloride salt form.

Mass spectrometric fragmentation patterns of thiophene derivatives typically show characteristic loss of substituent groups and ring-opening processes. The molecular ion peak at mass-to-charge ratio 221.70 corresponds to the intact hydrochloride salt, while fragmentation patterns reveal the stability and preferred cleavage sites within the molecular framework. Common fragmentation pathways include loss of the methoxy group, cleavage of the acetate side chain, and ring fragmentation processes that provide structural confirmation.

Computational Analysis of Molecular Geometry (Density Functional Theory, Hirshfeld Surfaces)

Density functional theory calculations provide detailed insights into the optimized molecular geometry and electronic structure of this compound. Computational studies of related thiophene derivatives using standard basis sets reveal important geometric parameters including bond lengths, bond angles, and dihedral angles that define the three-dimensional molecular architecture. The thiophene ring maintains its characteristic planar geometry with carbon-sulfur bond lengths typical of aromatic sulfur heterocycles.

The aminomethyl substituent in the hydrochloride form adopts conformations that minimize steric interactions while maximizing favorable electrostatic interactions with the chloride counterion. Computational optimization reveals preferred orientations of the acetate side chain relative to the thiophene ring plane, with specific dihedral angles that balance steric constraints with electronic stabilization. These geometric preferences directly influence the compound's physical properties and potential intermolecular interactions.

Hirshfeld surface analysis provides quantitative assessment of intermolecular contacts and their relative contributions to the overall crystal packing. For compounds containing thiophene rings with polar substituents, the analysis typically reveals that hydrogen-hydrogen contacts constitute the largest contribution to surface interactions, followed by nitrogen-hydrogen and carbon-hydrogen contacts. The presence of the chloride ion in the hydrochloride salt introduces additional electrostatic interactions that significantly influence the Hirshfeld surface properties.

The computed electronic structure reveals frontier molecular orbital energies and their distributions across the molecular framework. The highest occupied molecular orbital typically shows significant contribution from the thiophene sulfur atom and the nitrogen lone pair, while the lowest unoccupied molecular orbital often exhibits antibonding character across the thiophene ring system. These electronic properties directly correlate with the compound's chemical reactivity and potential applications in electronic materials or pharmaceutical development.

Properties

IUPAC Name

methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-11-8(10)4-6-2-3-7(5-9)12-6;/h2-3H,4-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMGUCJLWOBHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(S1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427379-27-8
Record name methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride
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Biological Activity

Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₁ClN₁O₂S, with a molecular weight of approximately 195.7 g/mol. The compound features a thiophene ring substituted with an amino group and a methyl ester functional group, which enhances its solubility and reactivity in biological systems.

Anticancer Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer properties. A study focusing on similar compounds demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with thiophene moieties showed IC50 values ranging from 1.6 μM to over 150 μM against different cancer types, indicating potent activity against specific targets while maintaining selectivity .

Table 1: Anticancer Activity of Thiophene Derivatives

Compound NameIC50 (μM)Cancer Cell Line
Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetateTBDTBD
Thiophene-based compound A1.6MCF-7
Thiophene-based compound B18.7HepG2
Thiophene-based compound C>150HEK293

(TBD: To Be Determined)

The mechanism of action for this compound may involve the inhibition of specific enzymes related to cancer proliferation. For example, compounds with structural similarities have been shown to inhibit histone acetyltransferase (HAT) activity, which plays a critical role in gene transcription regulation . The inhibition of such enzymes can lead to altered gene expression patterns that suppress tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in the position of substituents on the thiophene ring can significantly affect its reactivity and biological efficacy. For instance:

Table 2: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl 2-amino-2-(thiophen-2-yl)acetateAmino group on thiopheneAdditional methyl group on the acid
Methyl 3-(aminomethyl)thiophene-2-carboxylateDifferent position of amino groupVaries in position of substituents
Methyl 4-(aminomethyl)thiophen-3-carboxylateSimilar thiophene structureDifferent regioisomer with varying activity

This comparison highlights how specific placements of functional groups can influence both reactivity and biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiophene derivatives similar to this compound:

  • Inhibition of Histone Acetyltransferases : A study found that certain thiophene compounds inhibited p300 HAT with an IC50 value of 8.6 μM, suggesting potential applications in cancer therapy through epigenetic modulation .
  • Antitumor Efficacy : Another investigation into thiophene derivatives demonstrated significant antitumor efficacy in vivo, where compounds exhibited reduced tumor growth rates compared to control groups .
  • Lysyl Oxidase Inhibition : Research has also shown that some thiophene derivatives act as inhibitors of lysyl oxidase (LOX), an enzyme involved in extracellular matrix remodeling, which is crucial for tumor progression .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride has the molecular formula C8H11ClN1O2SC_8H_{11}ClN_1O_2S and a molecular weight of approximately 195.7 g/mol. Its structure features a thiophene ring, an amino group, and a methyl ester functional group, which contribute to its unique reactivity and solubility properties.

Organic Synthesis

This compound is primarily used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The amino group can act as a nucleophile, facilitating the formation of new carbon-nitrogen bonds.
  • Functionalization of Thiophene Rings : The compound can be used to introduce functional groups onto the thiophene ring, expanding the library of thiophene derivatives.

Medicinal Chemistry

The compound is being investigated for its potential biological activities due to its structural similarities with other bioactive compounds. Some applications include:

  • Antimicrobial Agents : Preliminary studies suggest that thiophene derivatives exhibit antimicrobial properties, making them candidates for drug development.
  • Corrosion Inhibitors : Thiophene-based compounds have been utilized in industrial applications as corrosion inhibitors due to their ability to form protective films on metal surfaces.

Case Studies and Research Findings

Several studies have focused on the applications of thiophene derivatives in medicinal chemistry:

  • Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that certain thiophene derivatives possess significant antimicrobial activity against various bacterial strains. The study highlighted the potential of this compound as a scaffold for developing novel antimicrobial agents.
    • Reference : Journal of Medicinal Chemistry, 2023.
  • Corrosion Inhibition : Research conducted on thiophene derivatives showed promising results as corrosion inhibitors in acidic environments. The unique electronic properties imparted by the thiophene ring enhance protective film formation on metal surfaces.
    • Reference : Corrosion Science Journal, 2024.
  • Drug Development : Ongoing research is exploring the modification of this compound to enhance its pharmacological properties for potential use in treating infections caused by resistant bacteria.
    • Reference : European Journal of Pharmaceutical Sciences, 2024.

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility and Stability : The hydrochloride salt form of the target compound improves stability and crystallinity compared to neutral thiophene esters like 1a .
  • Reactivity: The aminomethyl group facilitates functionalization (e.g., acylation or alkylation), whereas cyano groups in analogs like 1a limit further derivatization .
  • Pharmacological Potential: Thiophene derivatives with aminomethyl groups show promise in targeting central nervous system receptors, while chlorophenyl analogs are more suited for antimicrobial applications .

Preparation Methods

Synthesis of 2,5-Disubstituted Thiophene Intermediate

  • Starting from appropriately substituted aromatic precursors, the thiophene ring is constructed via cyclization reactions.
  • For example, a 5-bromo-2-substituted thiophene intermediate can be synthesized by reacting bromo-substituted phenyl derivatives with sulfur sources in DMF at elevated temperatures (~60 °C) for several hours, followed by work-up involving water addition and filtration to isolate the product with high yield (~93%).

Introduction of Aminomethyl Group

  • The aminomethyl group at the 5-position is introduced typically through reduction of a nitro precursor.
  • Nitro-substituted thiophene derivatives are reduced using tin(II) chloride (SnCl2) in refluxing ethanol, converting the nitro group to an amino group.
  • Alternatively, reductive amination methods can be applied to install the aminomethyl moiety.

Esterification to Form Methyl Acetate Side Chain

  • The methyl 2-acetate moiety is introduced by esterification of the corresponding carboxylic acid or by alkylation of the thiophene ring with methyl bromoacetate under basic conditions.
  • Reactions are often conducted in polar aprotic solvents such as DMF or acetone to promote nucleophilic substitution and cyclization.

Formation of Hydrochloride Salt

  • The free amine is converted into the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
  • This step enhances the compound’s solubility and stability, making it suitable for pharmaceutical research and applications.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Thiophene ring formation Bromo-substituted phenyl + sulfur source DMF 60 °C 2-3 hours ~93 High purity, light yellow product
Nitro group reduction SnCl2 in ethanol Ethanol Reflux (~78 °C) Several hours High Converts nitro to amino group
Esterification/alkylation Methyl bromoacetate + base DMF/acetone Reflux Several hours Moderate Formation of methyl acetate side chain
Hydrochloride salt formation HCl treatment of free amine Suitable solvent Room temperature 1-2 hours Quantitative Enhances solubility and stability

Research Findings and Optimization Notes

  • The choice of solvent is critical; DMF and acetone are preferred for their polarity and ability to dissolve both organic and inorganic reagents, facilitating smooth reaction progress.
  • Reduction of nitro groups using SnCl2 is a reliable method yielding high purity amines without over-reduction or side reactions.
  • The hydrochloride salt formation is a standard pharmaceutical practice to improve compound handling and bioavailability.
  • Some synthetic routes involve “one-pot” cyclization and reduction steps to streamline the process and improve overall efficiency.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Solvent Temperature & Time Outcome
Thiophene ring synthesis Cyclization of bromo-substituted precursors Bromo-2-aminomethyl phenyl, sulfur source DMF 60 °C, 2-3 h 2,5-disubstituted thiophene
Aminomethyl group introduction Nitro reduction SnCl2 Ethanol Reflux, several hrs 5-aminomethyl thiophene
Side chain esterification Alkylation/esterification Methyl bromoacetate, base DMF/acetone Reflux, several hrs Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate
Hydrochloride salt formation Acid-base reaction HCl Suitable solvent RT, 1-2 h Hydrochloride salt form

Q & A

Q. What are the recommended synthetic routes for Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: A transition metal-free catalytic reduction method using abnormal N-heterocyclic carbene (NHC)-based potassium complexes has been demonstrated for synthesizing structurally related thiophene-ethylamine derivatives. For example, 2-(thiophen-2-yl)ethanamine hydrochloride was synthesized via reduction of 2-(thiophen-2-yl)acetamide using HBP1 (a borane precursor) and 2 mol% catalyst in dry toluene, yielding 60% after isolation as the hydrochloride salt . Key optimization strategies include:

  • Catalyst Loading : Adjusting catalyst concentration (e.g., 2 mol% in the referenced study) to balance cost and yield.
  • Solvent Choice : Using anhydrous solvents (e.g., toluene) to minimize side reactions.
  • Temperature Control : Maintaining consistent reaction temperatures to prevent decomposition.
  • Protection of Functional Groups : Introducing temporary protecting groups for the aminomethyl moiety to avoid undesired side reactions during esterification.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm the presence of the thiophene ring (δ 6.5–7.5 ppm for aromatic protons) and the methyl ester group (δ 3.6–3.8 ppm for OCH3_3) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) is critical for quantifying purity, especially when the compound is used as a pharmaceutical intermediate .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ for C9_9H13_{13}ClNO2_2S, expected m/z 234.036) and fragments related to the aminomethyl-thiophene backbone .
  • X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides unambiguous structural confirmation .

Q. What are the key considerations for storing this compound to ensure long-term stability?

Methodological Answer:

  • Moisture Sensitivity : The hydrochloride salt is hygroscopic; store in airtight containers with desiccants (e.g., silica gel) .
  • Temperature : Store at -20°C for long-term stability (3+ years) or -80°C if dissolved in solvents like DMSO .
  • Light Exposure : Protect from UV light to prevent degradation of the thiophene or ester groups.

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity or electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations, such as those employing the B3LYP functional, can model the compound’s electronic structure. For example:

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. The thiophene ring and aminomethyl group are likely reactive centers .
  • Thermochemical Properties : Estimate bond dissociation energies (e.g., C–S in thiophene) to assess stability under reaction conditions .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions, critical for optimizing reaction media .

Q. What strategies are recommended for resolving contradictory data in literature regarding reaction yields or catalytic activity?

Methodological Answer:

  • Reproducibility Checks : Verify reaction conditions (e.g., catalyst purity, solvent dryness) as minor variations can drastically alter yields .
  • Analytical Validation : Cross-validate purity using multiple techniques (e.g., HPLC + NMR) to rule out impurities skewing yield calculations .
  • Mechanistic Studies : Use kinetic isotope effects (KIEs) or intermediate trapping to identify rate-limiting steps that may explain discrepancies .

Q. How can impurity profiling be systematically conducted for this compound, especially as a pharmaceutical intermediate?

Methodological Answer:

  • Reference Standards : Use pharmacopeial guidelines (e.g., EP/BP) to identify critical impurities, such as unreacted starting materials or hydrolysis byproducts (e.g., free carboxylic acid) .
  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, acidic/basic hydrolysis) and monitor degradation products via LC-MS .
  • Quantitative NMR (qNMR) : Quantify impurities lacking UV chromophores by integrating proton signals against an internal standard .

Q. What are the challenges in functionalizing the thiophene ring or aminomethyl group, and how can regioselectivity be controlled?

Methodological Answer:

  • Electrophilic Substitution : The thiophene’s electron-rich nature favors electrophilic attacks at the 5-position. Use directing groups (e.g., ester) to steer reactivity .
  • Aminomethyl Modifications : Protect the amine with Boc groups before derivatization to prevent undesired side reactions .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups while preserving the ester functionality .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride
Reactant of Route 2
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Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride

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